4-Amino-7,8-dichloroquinoline

Beschreibung

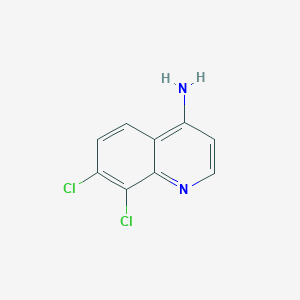

4-Amino-7,8-dichloroquinoline (CAS: 948293-25-2) is a quinoline derivative substituted with chlorine atoms at positions 7 and 8 and an amino group at position 3. It serves as a scaffold in medicinal chemistry, particularly for drug discovery targeting infectious diseases and enzyme inhibition. Its structure allows for diverse functionalization, enabling modulation of electronic, steric, and pharmacokinetic properties .

Eigenschaften

IUPAC Name |

7,8-dichloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNLLDGKTSLFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589045 | |

| Record name | 7,8-Dichloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-25-2 | |

| Record name | 7,8-Dichloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948293-25-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Three-Step Industrial Synthesis of 4,7-Dichloroquinoline

A patented industrial method (CN103626699A) describes a three-step process starting from 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester :

| Step | Reaction Description | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Hydrolysis and acidification to 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid | 10% NaOH, 90–100 °C, pH adjusted to 3–4 with HCl | >90 | - |

| 2 | Decarboxylation to 4-hydroxyl-7-chloroquinoline | Heating in paraffin or light diesel oil at 230–250 °C for 30–60 min | 90–100 | - |

| 3 | Chlorination with phosphorus oxychloride to 4,7-dichloroquinoline | Toluene solvent, 90–115 °C, POCl3 molar ratio 1:2–1:3, reflux 3 h | 80–90 | ≥99 |

- The hydrolysis step uses sodium hydroxide to convert the ester to the acid, followed by acidification to precipitate the intermediate.

- Decarboxylation is performed at high temperature in an inert solvent to remove the carboxyl group.

- Chlorination replaces the hydroxyl group with chlorine using phosphorus oxychloride under reflux.

- The crude product is purified by recrystallization from ethanol or methanol.

Yields and Purities from Embodiments:

| Embodiment | Step 1 Yield (%) | Step 2 Yield (%) | Step 3 Yield (%) | Final Purity (%) |

|---|---|---|---|---|

| 1 | 92 | 98 | 86 | 99.3 |

| 2 | 95 | 100 | 82 | 99.1 |

| 3 | 93 | 99 | 87 | 99.5 |

This method is noted for its simplicity, high yield, high purity, and suitability for industrial scale-up with low environmental impact.

Amination to Obtain this compound

The key step to convert 4,7-dichloroquinoline into this compound involves nucleophilic aromatic substitution of the chlorine at the 4-position by an amine group.

General Synthetic Procedure for Amination

- Reagents: 4,7-dichloroquinoline and an excess of ethane-1,2-diamine or other amines.

- Conditions: Heating the mixture gradually to 80 °C over 1 hour, then maintaining at 130 °C for 6–8 hours with stirring.

- Work-up: Cooling, extraction with dichloromethane, washing with aqueous sodium bicarbonate, water, and brine, drying over MgSO4, and solvent removal under reduced pressure.

- Purification: Precipitation or column chromatography depending on the derivative.

This method yields 4-aminoquinoline derivatives with high efficiency and purity. For example, refluxing 4,7-dichloroquinoline with ethane-1,2-diamine produces 4-amino-7-chloroquinoline derivatives, which can be further chlorinated to this compound if required.

Alternative Chlorination Methods for Chlorinated Quinolines

Older patents (e.g., US3567732A) describe chlorination of quinoline derivatives using phosphorus oxychloride with iodine as a catalyst at 85–100 °C for several hours, followed by aqueous work-up and purification steps. This method can be adapted for preparing chlorinated quinolines such as 4,8-dichloroquinoline, which is structurally related to 4,7-dichloroquinoline and can be a precursor for this compound.

Summary Table of Key Preparation Steps

| Compound | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 4-Hydroxyl-7-chlorine-quinoline-3-carboxylic acid | 4-Hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester | 10% NaOH, HCl | 90–100 °C, pH 3–4 | >90 | - | Hydrolysis and acidification |

| 4-Hydroxyl-7-chloroquinoline | Above acid | Paraffin oil or light diesel oil | 230–250 °C, 30–60 min | 90–100 | - | Decarboxylation |

| 4,7-Dichloroquinoline | 4-Hydroxyl-7-chloroquinoline | Phosphorus oxychloride, toluene | 90–115 °C, reflux 3 h | 80–90 | ≥99 | Chlorination |

| This compound | 4,7-Dichloroquinoline | Ethane-1,2-diamine (excess) | 80–130 °C, 6–8 h | High | High | Nucleophilic aromatic substitution |

Research Findings and Practical Considerations

- The industrial method using 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester as starting material is advantageous due to raw material availability, simplicity, and environmental friendliness.

- Amination reactions require controlled heating and excess amine to ensure complete substitution at the 4-position without affecting the 7- and 8-chlorine substituents.

- Purification by recrystallization or chromatography is essential to achieve pharmaceutical-grade purity (>99%).

- Reaction parameters such as temperature, molar ratios, and solvent choice critically influence yield and purity.

- Alternative chlorination methods using iodine catalysis in phosphorus oxychloride provide routes to related dichloroquinolines but may be less commonly used industrially.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at C4

The chlorine atom at the C4 position is highly reactive in S<sub>N</sub>Ar reactions due to resonance stabilization of the intermediate Meisenheimer complex. This enables selective substitution with amines or diamines under mild conditions:

- Reaction with ethylenediamine yields N-(7,8-dichloroquinolin-4-yl)ethylenediamine (78–89% yields) under reflux in ethanol with ultrasound irradiation .

- Morpholine substitution at C4 occurs in toluene at 100°C, forming 7,8-dichloro-4-morpholinoquinoline (82–87% yields) .

Schiff Base Formation via Amino Group

The primary amino group at C4 participates in condensation reactions with carbonyl compounds:

- Acetyl naphthalene reacts with 4-amino-7,8-dichloroquinoline to form (E)-N1-(7,8-dichloroquinolin-4-yl)-N2-(1-(naphthalen-1-yl)ethylidene)benzene-1,2-diamine (85–89% yields) .

- 3,4-Dimethoxy acetophenone yields analogous Schiff bases with IC<sub>50</sub> values of 11.92–79.85 μM against Plasmodium falciparum .

Cyclization Reactions

Cyclization with ethylacetoacetate or thiourea derivatives generates fused heterocycles:

- Thiosemicarbazide cyclization produces 3-[(7,8-dichloroquinolin-4-yl)amino]-6-methyl-2-thioxo-2,5-dihydropyrimidin-4(3H)-one (87% yield) .

- Reaction with chloroacetic acid forms 2-imino-thiazolidin-4-one hybrids, enhancing antimalarial activity .

Catalytic Amination and Cross-Coupling

Palladium-catalyzed amination enables selective functionalization:

- Buchwald-Hartwig coupling with adamantane-containing amines achieves monoamination at C4 (67–84% yields) and diamination (71–89% yields) using BINAP or DavePhos ligands .

- Suzuki-Miyaura cross-coupling with arylboronic acids introduces aryl groups at C8 .

Comparative Reactivity of Chlorine Substituents

The C4 chlorine is ~10× more reactive than C7/C8 chlorines due to:

- Electronic effects : Resonance withdrawal by the quinoline nitrogen destabilizes C4-Cl .

- Steric factors : C7/C8 positions are less accessible for bulky nucleophiles .

Table 1: Key Reaction Pathways and Yields

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

4-Amino-7,8-dichloroquinoline and its derivatives have been investigated for their antimalarial properties. The compound is structurally related to known antimalarial drugs such as chloroquine and amodiaquine, which target the malaria parasite Plasmodium falciparum. Research indicates that derivatives of this compound may interfere with the parasite's life cycle by inhibiting heme detoxification within the food vacuole of the parasite.

Mechanism of Action:

- Heme Detoxification Inhibition: The primary mechanism involves the disruption of hemozoin formation, leading to toxic accumulation of free heme within the parasite.

- Interaction with Biological Macromolecules: Potential interactions through hydrogen bonding with key biological targets have also been suggested.

Cancer Research

Recent studies have explored the cytotoxic effects of this compound derivatives against various cancer cell lines. This suggests a broader spectrum of biological activity beyond antimalarial effects, indicating potential utility in oncology.

As a Chemical Intermediate

The compound serves as a valuable intermediate in the synthesis of more complex quinoline-based compounds. Its reactivity is largely attributed to the presence of the amino group and the two chlorine substituents, which can undergo nucleophilic aromatic substitution reactions.

Reactions Involving this compound:

- Nucleophilic Substitution: The chlorine atoms can be replaced selectively when reacted with primary amines, leading to various derivatives that may exhibit enhanced biological activity.

- Hybrid Compounds Development: Research has also focused on hybrid compounds derived from 4-aminoquinolines for therapeutic applications against malaria and other parasitic diseases .

Case Studies and Research Findings

Regulatory and Safety Considerations

While exploring its applications, safety data regarding this compound must be considered:

Wirkmechanismus

The mechanism of action of 4-Amino-7,8-dichloroquinoline involves its interaction with biological targets such as enzymes and receptors. In the case of its antimalarial activity, the compound interferes with the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . The compound’s ability to form complexes with heme is crucial for its biological activity .

Vergleich Mit ähnlichen Verbindungen

Dichloroquinoline Derivatives

Key dichlorinated analogs vary in chlorine and amino group positions, impacting reactivity and bioactivity:

Key Observations :

Halogen-Substituted Quinolines

Replacing chlorine with fluorine or bromine alters electronic and steric profiles:

Key Observations :

Methoxy- and Ester-Functionalized Derivatives

Methoxy and ester groups modulate solubility and reactivity:

Biologische Aktivität

4-Amino-7,8-dichloroquinoline is a synthetic compound belonging to the quinoline family, characterized by its bicyclic structure and the presence of two chlorine atoms at positions 7 and 8, and an amino group at position 4. Its molecular formula is with a molecular weight of approximately 203.06 g/mol. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry, where it serves as a precursor for various therapeutic agents.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimalarial Activity : This compound has shown significant efficacy against Plasmodium falciparum, the causative agent of malaria. It interferes with the parasite's heme detoxification process, which is critical for its survival within the host.

- Antiviral Properties : Research indicates potential antiviral effects, particularly against viral infections through immune modulation and inhibition of viral replication pathways.

- Anticancer Effects : The compound has demonstrated the ability to induce apoptosis in cancer cells and inhibit cell proliferation by targeting key enzymes involved in DNA replication and repair, such as topoisomerases.

- Anti-inflammatory and Immune-Modulatory Effects : It has been noted for its capacity to modulate inflammatory responses and enhance immune function.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in DNA and RNA synthesis, leading to disruptions in cellular processes essential for pathogen survival and proliferation.

- Cellular Interaction : It alters cellular signaling pathways and gene expression profiles, which can lead to growth inhibition or apoptosis in cancer cells .

- Binding Affinity : Studies have shown that derivatives of this compound can bind effectively to specific biomolecules, enhancing their therapeutic potential against various diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its structural features. Related compounds like chloroquine have been extensively studied, providing insights into absorption, distribution, metabolism, and excretion (ADME) characteristics relevant to this compound. The bioavailability and half-life are critical factors that determine its efficacy in clinical settings .

Case Studies

Several studies have highlighted the effectiveness of this compound derivatives:

- Antimalarial Efficacy : A study reported that derivatives showed IC50 values as low as 6.74 nM against chloroquine-resistant strains of Plasmodium falciparum, demonstrating enhanced activity compared to traditional antimalarial agents .

- Neuroprotective Effects : In models of Parkinson's disease, compounds based on the 4-aminoquinoline scaffold exhibited neuroprotective properties by enhancing dopaminergic neuron function while reducing neuroinflammation .

- Cytotoxicity Profiles : Research indicates that certain derivatives possess lower cytotoxicity compared to chloroquine while maintaining therapeutic efficacy against cancer cell lines .

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-7,8-dichloroquinoline, and how do reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Start with 4,7-dichloroquinoline, synthesized via hydrolysis of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using 10% NaOH, followed by decarboxylation and chlorination with POCl₃ .

- Step 2 : Introduce the amino group at the 4-position via nucleophilic aromatic substitution. Optimize reaction temperature (typically 80–120°C), solvent (e.g., DMF or ethanol), and ammonia source (aqueous NH₃ or ammonium acetate) to minimize by-products like 4,7,8-trichloroquinoline.

- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Characterize using ¹H/¹³C NMR, FT-IR, and elemental analysis .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Analytical Workflow :

- Spectroscopy : ¹H NMR (δ 6.8–8.5 ppm for aromatic protons), ¹³C NMR (quaternary carbons at ~150 ppm), and FT-IR (N-H stretch at ~3400 cm⁻¹) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ at m/z 228.0 (C₉H₆Cl₂N₂) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Safety Measures :

- PPE : Nitrile gloves, chemical-resistant lab coat, and goggles. Use fume hoods for weighing and reactions .

- Storage : Store in airtight containers at 2–8°C; avoid prolonged exposure to light or moisture to prevent degradation into hazardous by-products (e.g., chlorinated gases) .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do substituent modifications at the 4- and 7-positions of the quinoline core affect biological activity?

- Structure-Activity Relationship (SAR) Strategies :

- 4-Position : Amino groups enhance hydrogen bonding with target proteins (e.g., malaria PfCRT transporters). Replace with methyl or methoxy to study steric/electronic effects .

- 7/8-Positions : Chlorine atoms increase lipophilicity and membrane permeability. Substitute with fluorine or bromine to compare halogen interactions in enzyme binding pockets .

- Assays : Test derivatives against Plasmodium falciparum (IC₅₀ via SYBR Green assay) or cancer cell lines (MTT assay), correlating activity with logP and polar surface area .

Q. How can researchers resolve contradictions in reported biological data for this compound derivatives?

- Troubleshooting Framework :

- Purity Verification : Reanalyze disputed compounds via HPLC-MS to rule out impurities >2% .

- Assay Conditions : Standardize protocols (e.g., cell culture media, incubation time) across labs.

- Computational Validation : Perform molecular docking (AutoDock Vina) to confirm hypothesized binding modes against targets like cytochrome bc₁ .

Q. What strategies mitigate degradation of this compound during long-term storage?

- Stability Studies :

- Accelerated Testing : Store aliquots at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor via HPLC for degradation products (e.g., quinoline ring oxidation) .

- Stabilizers : Add antioxidants (0.1% BHT) or desiccants (silica gel) to containers.

- Lyophilization : Prepare stable lyophilized powders under argon atmosphere .

Q. How can synthetic by-products (e.g., 4,7,8-trichloroquinoline) be identified and minimized during amination?

- By-Product Analysis :

- GC-MS : Detect chlorinated intermediates using DB-5MS column (70 eV EI mode).

- Optimization : Reduce POCl₃ excess (<1.2 eq.) and monitor reaction progress via TLC (Rf 0.3 in 7:3 hexane/EtOAc) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.